MAO-A Inhibitory Potency: 6061‑Fold Greater Than Moclobemide
N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide inhibits human recombinant MAO-A with an IC50 of 1 nM [1]. In contrast, the clinically used MAO-A inhibitor moclobemide exhibits an IC50 of 6061 nM against the same isoform under comparable assay conditions [2]. This represents a 6061-fold enhancement in potency for the target compound.
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Moclobemide: 6061 nM |
| Quantified Difference | 6061-fold lower IC50 (higher potency) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; target compound: 5-hydroxytryptamine substrate, H2O2 production readout; moclobemide: comparable recombinant human MAO-A assay |
Why This Matters
This potency difference enables the use of significantly lower compound concentrations in MAO-A inhibition studies, reducing off-target effects and conserving precious reagent stocks.
- [1] BindingDB. BDBM50075947. IC50 = 1 nM for human recombinant MAO-A. View Source
- [2] PMC9389372. Table 2: IC50 values of moclobemide and selegiline against MAO enzymes. MAO-A IC50 for moclobemide = 6061.3 ± 262.5 nM. View Source
